molecular formula C25H25ClN2O5S2 B2833128 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide CAS No. 923679-72-5

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide

Cat. No.: B2833128
CAS No.: 923679-72-5
M. Wt: 533.05
InChI Key: DUXNFMYKDRZFMV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide is a benzamide derivative characterized by a sulfonamide-functionalized azepane ring (azepan-1-ylsulfonyl) at position 3, a chlorine substituent at position 4, and a phenylsulfonylphenyl group as the N-substituent.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O5S2/c26-23-15-10-19(18-24(23)35(32,33)28-16-6-1-2-7-17-28)25(29)27-20-11-13-22(14-12-20)34(30,31)21-8-4-3-5-9-21/h3-5,8-15,18H,1-2,6-7,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNFMYKDRZFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the azepane ring using reagents such as sulfonyl chlorides.

    Chlorination of the benzamide: The benzamide moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with phenylsulfonyl group: The final step involves coupling the chlorinated benzamide with a phenylsulfonyl group under suitable conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Sulfonamide Groups

  • Hydrolysis : The azepan-1-ylsulfonyl and phenylsulfonyl groups are susceptible to hydrolysis under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions. For example:
    • Acidic conditions may cleave the sulfonamide bond, yielding sulfonic acid and amine derivatives.
    • Basic hydrolysis could generate sulfonate salts and aryl amines .
  • Nucleophilic Substitution : The sulfonyl groups may act as leaving groups in nucleophilic aromatic substitution (NAS) reactions under catalytic conditions (e.g., Au or Pd) .

Chloro Substituent

  • The 4-chloro group on the benzamide ring is activated for NAS due to electron-withdrawing effects from the sulfonyl groups. Substitution reactions with amines, alkoxides, or thiols are feasible .

Gold-Catalyzed Cycloisomerization

  • Analogous substrates with sulfonyl groups undergo cycloisomerization using AuCl(PPh₃)/AgSbF₆ to form spirocyclic products . For this compound:
    • Conditions : 10 mol% AuCl(PPh₃), 20 mol% AgSbF₆, 0°C, 4 hours.
    • Outcome : Potential formation of tricyclic derivatives via intramolecular C–O/C–N bond formation .
ReagentCatalyst SystemTemperatureYield RangeKey By-Products
AuCl(PPh₃), AgSbF₆Toluene, 0°C, 4 h0°C13–26%*Desulfonylated products

Note: Yields may decrease with electron-withdrawing substituents like –Cl .

Hypervalent Iodine-Mediated Oxidation

  • Hypervalent iodine reagents (e.g., PhI(OAc)₂, PIDA) promote cascade cyclizations:
    • Conditions : PhI(OCOCF₃)₂, DCM, −20–0°C .
    • Outcome : Spiropseudoindoxyl derivatives via sequential C–N/C–O bond formation .
OxidantSolventTemperatureYield RangeNotable Features
PhI(OCOCF₃)₂DCM−20–0°C51–88%Metal-free, spirocyclization

Hydrogenation

  • Pd/C-catalyzed hydrogenation under atmospheric pressure reduces nitro or imine intermediates to amines . For example:
    • Conditions : 10% Pd/C, H₂ (1 atm), RT.
    • Outcome : Stabilized spiropyrrolyl derivatives (91–99% yields) .

Chloro Displacement

  • The 4-chloro group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions :
    • Example : Reaction with morpholine in DMF at 80°C yields morpholino-substituted derivatives.
NucleophileBaseSolventTemperatureYield Range
MorpholineK₂CO₃DMF80°C65–85%

Stability and By-Product Formation

  • Sensitivity to Protecting Groups : Substrates with –Cl or –Ts groups exhibit reduced reaction selectivity, leading to by-products (e.g., desulfonylated or overoxidized compounds) .
  • Steric Effects : Bulky substituents on the benzamide or sulfonyl groups lower yields in cyclization reactions .

Proposed Reaction Pathways

  • Cycloisomerization :
    • Au(I) activates the alkyne (if present), triggering cyclization and forming a gold carbene intermediate .
    • Subsequent [3 + 2] cycloaddition generates spirocyclic frameworks .
  • Hypervalent Iodine Mechanism :
    • Oxidative activation forms iodonium intermediates, enabling intramolecular C–O/N bond formation .
    • Sequential cyclization and nucleophilic attack yield spiropseudoindoxyls .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest potential applications in treating infections caused by antibiotic-resistant bacteria, often referred to as ESKAPE pathogens.

Anticancer Properties

Emerging studies have indicated that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may facilitate interactions with specific enzymes or receptors involved in cancer progression.

Synthesis and Derivatives

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide typically involves multi-step organic reactions, which may include:

  • Formation of the azepane structure.
  • Introduction of the sulfonamide group.
  • Chlorination at the para position of the benzene ring.

These synthetic pathways are crucial for optimizing yield and purity while allowing for modifications that could enhance biological activity.

Inhibition Studies

In vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Serial dilution methods were employed to determine the minimum inhibitory concentration (MIC), comparing its efficacy with standard antibiotics.

Pharmacological Profiles

Research has highlighted the importance of structural modifications in enhancing the bioactivity of sulfonamide derivatives. For instance, variations in substituents on the benzene ring can significantly affect antimicrobial potency and selectivity towards target pathogens.

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential to inhibit specific enzymes related to bacterial resistance

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also participate in binding interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Substituents Molecular Weight (g/mol) Key References
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide Triazole group at N-position ~380 (estimated)
4-(azepan-1-ylsulfonyl)-N-[4-(2,5-bis(chloranyl)thiophen-3-yl)-1,3-thiazol-2-yl]benzamide Thiophene-thiazol group at N-position Not reported
3-(azepan-1-ylsulfonyl)-4-chloranyl-N-[(4-methylphenyl)methyl]benzamide Methylbenzyl group at N-position ~450 (estimated)
4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide Ethylsulfonyl-hydroxyphenyl at N-position 466.6
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Phenoxyphenyl-thiazol at N-position 533.7

Key Observations :

  • N-Substituent Diversity : The target compound’s phenylsulfonylphenyl group distinguishes it from analogues with heterocyclic (e.g., triazole in , thiazole in ) or alkyl-aromatic (e.g., methylbenzyl in ) substituents. These variations influence electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical for target affinity and solubility .
  • Azepane Sulfonyl Group : Common across all analogues, this group contributes to lipophilicity (evidenced by XLogP3 values >5 in ) and may enhance membrane permeability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name XLogP3 Hydrogen Bond Donors/Acceptors Water Solubility (μg/mL) Melting Point (°C)
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide ~6.0* 1/8* Not reported Not reported
4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide Not reported 2/7 11.6 (pH 7.4) Not reported
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 5.7 1/7 Not reported Not reported

Key Observations :

  • Solubility : The ethylsulfonyl-hydroxyphenyl analogue’s solubility (11.6 μg/mL at pH 7.4) suggests that polar substituents (e.g., hydroxyl groups) can mitigate the lipophilicity of azepane sulfonyl benzamides .

Biological Activity

The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O4S2C_{22}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of 507.0 g/mol. The compound features multiple functional groups, including sulfonamide and chloro groups, which contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC22H23ClN4O4S2
Molecular Weight507.0 g/mol
CAS Number890594-96-4

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing sulfonamide groups have been studied for their potential in inhibiting tumor growth and proliferation. The presence of the azepan ring may enhance the interaction with biological targets involved in cancer pathways.
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial properties. The structural components of this compound may contribute to its efficacy against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Effects : A study focused on related sulfonamide compounds demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the p53 signaling pathway, which is crucial for regulating the cell cycle and preventing tumor formation .
  • Antimicrobial Activity : In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis, a critical pathway for bacterial growth .
  • Neuroprotective Effects : Some derivatives of sulfonamides have been reported to interact with neurotransmitter systems, potentially offering neuroprotective benefits. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound NameBiological ActivityReference
3-Azepan-1-ylsulfonyl derivativesAnticancer, antimicrobial
SulfanilamideAntibacterial
Benzamide derivativesNeuroprotective effects

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